

# Application Note: Structural Characterization of Pimprinine using NMR and Mass Spectrometry

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Compound of Interest		
Compound Name:	Pimprinine	
Cat. No.:	B1677892	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Pimprinine** (5-(1H-indol-3-yl)-2-methyl-1,3-oxazole) is an indole alkaloid originally isolated from Streptomyces pimprina.[1] As a member of the 5-(3'-indolyl)oxazole family, it serves as a valuable scaffold in medicinal chemistry, with derivatives exhibiting potent bioactivity, including antifungal properties.[1] Accurate structural confirmation and characterization are critical for any research and development involving this compound. This application note provides detailed protocols for the analysis of **Pimprinine** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for unambiguous structure elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the precise chemical structure and connectivity of atoms within a molecule. 1D NMR (¹H and ¹³C) provides information on the chemical environment of individual protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal through-bond correlations, allowing for complete structural assignment.



# Experimental Protocol: NMR Sample Preparation and Data Acquisition

- Sample Preparation:
  - Accurately weigh approximately 3-5 mg of Pimprinine standard.
  - Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.
  - Vortex the solution until the sample is fully dissolved.
  - Transfer the solution into a standard 5 mm NMR tube.
- Data Acquisition:
  - Acquire all spectra on a 400 MHz or higher field NMR spectrometer.[1]
  - <sup>1</sup>H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - 13C NMR: Acquire a 1D carbon spectrum.
  - 2D COSY (Correlation Spectroscopy): Identify <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks, particularly within the indole ring.
  - 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly attached <sup>1</sup>H-<sup>13</sup>C pairs.
  - 2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between <sup>1</sup>H and <sup>13</sup>C, which are crucial for connecting different molecular fragments (e.g., the indole and oxazole rings).

### **Data Presentation: Expected NMR Chemical Shifts**

The following tables summarize the expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Pimprinine**, based on data from structurally similar dimeric **pimprinine** alkaloids.[2][3] The specific solvent used will cause slight variations in the observed shifts.



Table 1: Expected <sup>1</sup>H NMR Data for **Pimprinine** (in CDCl<sub>3</sub>)

Atom No.	Expected δ (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.65	S	-
H-4	~7.90	d	~7.9
H-5	~7.25	m	-
H-6	~7.20	m	-
H-7	~7.30	d	~7.1
NH-1	~8.20	br s	-
H-4' (Oxazole)	~7.20	S	-
CH₃-2' (Oxazole)	~2.50	s	-

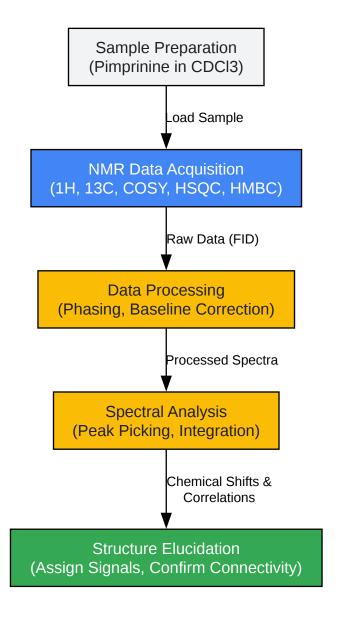
Table 2: Expected <sup>13</sup>C NMR Data for **Pimprinine** (in CDCl<sub>3</sub>)



Atom No.	Expected δ (ppm)
C-2	~123.0
C-3	~108.0
C-3a	~127.0
C-4	~120.0
C-5	~122.0
C-6	~121.0
C-7	~112.0
C-7a	~136.0
C-2' (Oxazole)	~161.0
C-4' (Oxazole)	~120.0
C-5' (Oxazole)	~148.0
CH3-2' (Oxazole)	~14.0

**Visualization: NMR Analysis Workflow** 





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Caption: Workflow for NMR-based structure elucidation of **Pimprinine**.

## Mass Spectrometry (MS) Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, and the resulting pattern provides valuable information about its structure.[4]



# **Experimental Protocol: MS Sample Preparation and Data Acquisition**

- Sample Preparation:
  - Prepare a stock solution of **Pimprinine** (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
  - For direct infusion, dilute the stock solution to a final concentration of approximately 1-10 μg/mL in 50:50 methanol:water with 0.1% formic acid (for positive ion mode).
  - For LC-MS analysis, use the stock solution for injection onto an appropriate HPLC column (e.g., C18).
- Data Acquisition (ESI-QTOF or FT-ICR):
  - Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode, as Pimprinine is expected to readily form a protonated molecule [M+H]+.
  - HRMS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da) with high resolution (>10,000 FWHM) to determine the accurate mass of the parent ion.
  - MS/MS Scan: Select the [M+H]<sup>+</sup> ion of **Pimprinine** (m/z 199.0866) for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the fragmentation pattern.

### **Data Presentation: Expected Mass Spectrometry Data**

Pimprinine has a molecular formula of C<sub>12</sub>H<sub>10</sub>N<sub>2</sub>O.[5]

Table 3: High-Resolution Mass Data for **Pimprinine** 

Ion Species	Molecular Formula	Calculated m/z
[M+H]+	C12H11N2O+	199.0866
[M+Na]+	C12H10N2ONa+	221.0685

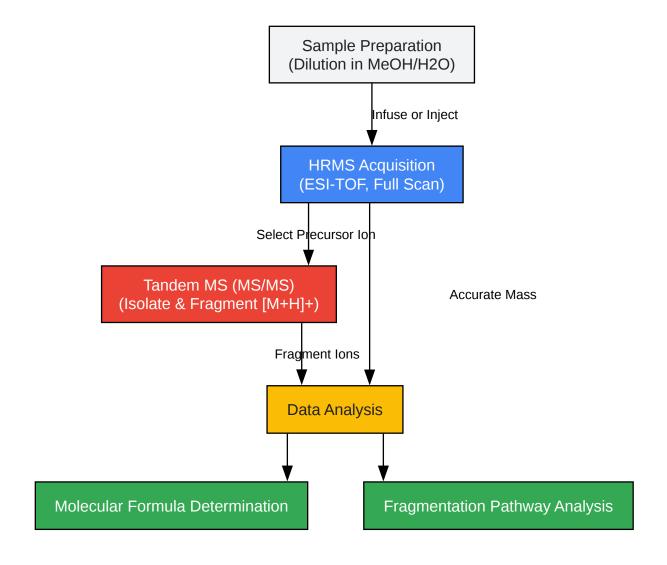


Table 4: Predicted Major MS/MS Fragment Ions for [M+H]+ of Pimprinine

Predicted m/z	Predicted Lost Neutral Fragment	Putative Fragment Structure
171.0917	СО	Loss of carbonyl from oxazole
156.0655	CH₃CN	Cleavage within the oxazole ring
130.0651	C₃H₃NO	Cleavage of the bond between rings
116.0495	C4H4NO	Indole fragment after ring cleavage

**Visualization: Mass Spectrometry Analysis Workflow** 





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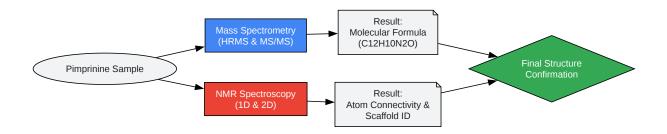
Caption: Workflow for MS-based structural analysis of **Pimprinine**.

### Integrated Structural Elucidation Workflow

The most confident structural assignment is achieved by combining the complementary data from both NMR and MS. Mass spectrometry provides the molecular formula, while NMR provides the specific atomic arrangement and connectivity.

## Visualization: Integrated Logic for Structure Confirmation





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Caption: Integrated workflow combining MS and NMR for structure confirmation.

#### Conclusion

The protocols and expected data outlined in this application note provide a robust framework for the structural analysis of **Pimprinine**. By employing high-resolution mass spectrometry, researchers can confidently determine its elemental composition. Subsequent 1D and 2D NMR analyses provide the detailed atomic connectivity required for unambiguous structure confirmation. This combined analytical approach is essential for quality control, synthetic verification, and further development of **Pimprinine** and its derivatives in pharmaceutical and agrochemical research.

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